N-(3-methylphenyl)imidodicarbonimidic diamide

説明

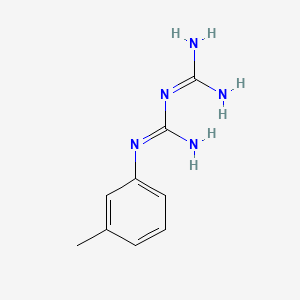

Structurally, it belongs to the imidodicarbonimidic diamide family, which features two guanidine moieties linked by a central nitrogen atom. This compound is analogous to well-studied antidiabetic agents like metformin and phenformin but differs in its aryl substitution pattern. Its structural uniqueness lies in the 3-methylphenyl group, which influences electronic properties, solubility, and biological interactions compared to other derivatives .

特性

IUPAC Name |

1-(diaminomethylidene)-2-(3-methylphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-6-3-2-4-7(5-6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHPNABTZSOBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C(N)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)imidodicarbonimidic diamide typically involves the reaction of 3-methylphenyl isocyanate with guanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

化学反応の分析

Types of Reactions

N-(3-methylphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

科学的研究の応用

N-(3-methylphenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-(3-methylphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position Variations

N-(2-Methylphenyl)imidodicarbonimidic Diamide (1-(o-Tolyl)biguanide)

- Structure : Ortho-methylphenyl substitution (CAS 93-69-6).

- Molecular Weight : 191.23 g/mol .

- Melting Point : 145.0°C .

- Solubility: Slightly soluble in water; very soluble in ethanol and trifluoroacetic acid .

- Applications : Used as a ligand in vanadyl complexes (e.g., [VOL₂]·xH₂O) .

N-(4-Methylphenyl) Derivatives

Functional Group Variations

N-(4-Nitrophenyl)imidodicarbonimidic Diamide

N-(4-Fluorophenyl)imidodicarbonimidic Diamide

- Structure : 4-Fluorophenyl substituent.

- Melting Point : 207.5–209.2°C .

- Electronic Effects : Fluorine’s electronegativity may improve metabolic stability and membrane permeability.

- Comparison : The higher melting point compared to the nitro derivative suggests stronger intermolecular forces (e.g., hydrogen bonding) .

Pharmacologically Active Derivatives

Metformin (N,N-Dimethylimidodicarbonimidic Diamide)

- Structure : N,N-dimethyl substitution.

- Molecular Weight : 165.62 g/mol (free base).

- Applications : First-line antidiabetic drug; improves insulin sensitivity.

- Key Difference : Dimethyl groups enhance solubility and reduce protein binding compared to aryl-substituted analogs, contributing to its oral bioavailability .

Phenformin (N-(2-Phenylethyl)imidodicarbonimidic Diamide)

- Structure : Phenethyl substituent.

- Molecular Weight : 205.26 g/mol .

- Applications : Former antidiabetic agent (withdrawn due to lactic acidosis risk).

- Comparison : The phenethyl group increases lipophilicity, enhancing tissue penetration but also mitochondrial toxicity .

Chlorhexidine (Bisbiguanide with 4-Chlorophenyl Groups)

- Structure : Two 4-chlorophenyl groups linked via a hexane chain.

- Applications : Broad-spectrum antimicrobial agent.

- Key Difference: The bisbiguanide structure and chlorophenyl groups enable strong interactions with microbial membranes, a mechanism absent in monosubstituted biguanides .

Salt and Prodrug Modifications

Metformin Butyrate

- Structure : Butyric acid salt of metformin.

- Melting Point : 162°C .

- Advantages : Improved solubility and reduced hygroscopicity compared to metformin hydrochloride, enhancing formulation stability .

Schiff Base Derivatives (e.g., HL1 and HL2)

- Structure : N,N-dimethyl-N′-[(Z)-(nitrophenyl)methylidene] derivatives.

- Applications : Exhibit antidiabetic (alpha-amylase inhibition) and cytotoxic activity against A549 lung cancer cells .

生物活性

N-(3-Methylphenyl)imidodicarbonimidic diamide, commonly referred to as a biguanide derivative, has garnered attention in recent research for its potential biological activities, particularly in the realm of cancer therapy and metabolic regulation. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 191.24 g/mol

- CAS Number : 1001439-91-3

This compound functions primarily through its interaction with key metabolic pathways. It has been shown to inhibit hypoxia-inducible factor 1 (HIF-1) and the unfolded protein response (UPR), both of which are critical in cancer cell survival and proliferation under stress conditions such as hypoxia and nutrient deprivation .

Antitumor Activity

Research indicates that derivatives of biguanides, including this compound, exhibit significant antitumor properties. A study highlighted the compound's ability to suppress HIF-1-mediated transcriptional activation, leading to reduced expression of vascular endothelial growth factor (VEGF), a key player in tumor angiogenesis .

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 10.8 | |

| PC-3 (Prostate Cancer) | 8.4 |

Case Studies

-

Study on Selective Antitumor Agents :

A pivotal study evaluated the structural optimization of biguanide derivatives, including this compound, revealing enhanced inhibitory effects on HIF-1 and UPR activation compared to traditional agents like phenformin. The study concluded that modifications on the phenyl ring significantly impacted biological activity, making this compound a promising candidate for further development in cancer therapy . -

Antiangiogenic Effects :

In a chick chorioallantoic membrane assay, this compound exhibited notable antiangiogenic effects, suggesting its potential application in inhibiting tumor growth through vascular disruption .

Safety and Toxicity Profile

The safety profile of this compound has been assessed through various toxicity studies. While initial findings indicate low toxicity at therapeutic doses, further investigations are required to comprehensively evaluate its long-term effects and safety in clinical settings .

Q & A

Q. What are the validated synthetic routes and characterization techniques for N-(3-methylphenyl)imidodicarbonimidic diamide?

Synthesis typically involves condensation reactions between substituted phenylguanidines and cyanoguanidine derivatives under controlled pH and temperature. Characterization requires multi-modal analysis:

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm) using a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v) at 1.0 mL/min. Detection at 235 nm ensures sensitivity (LOQ: 0.1 µg/mL) . For plasma samples, protein precipitation with acetonitrile (3:1 v/v) is effective .

Q. What biochemical mechanisms are associated with imidodicarbonimidic diamide derivatives?

Structural analogs like phenformin (N-(2-phenylethyl)imidodicarbonimidic diamide) inhibit HMGB1-mediated inflammation (Ki ~1.5 µM) by blocking HMGB1’s disulfide form . Derivatives also act as indoleamine 2,3-dioxygenase (IDO) inhibitors (Ki = 1.5 ± 2 µM), competitively binding to the heme active site .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Substituent modifications : Electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring enhance IDO inhibition by 30–50% compared to methyl groups .

- Alkyl chain variations : Ethyl or propyl spacers between the phenyl and diamide groups improve solubility and bioavailability (logP reduction from 2.1 to 1.4) .

- Computational modeling : Docking studies (AutoDock Vina) and MD simulations (AMBER) predict binding affinities to HMGB1 or IDO .

Q. How to resolve contradictions in reported inhibitory constants (Ki) for imidodicarbonimidic diamides?

Discrepancies (e.g., Ki = 1.5 µM vs. 2 µM) may arise from:

- Assay conditions : Variations in pH (6.8 vs. 7.4) or reducing agents (e.g., DTT) alter heme iron redox states in IDO assays .

- Protein source : Recombinant vs. native IDO exhibits differing kinetic parameters .

- Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. enzymatic activity assays) .

Q. What degradation pathways occur under forced stress conditions, and how are metabolites identified?

- Acidic hydrolysis : Forms 3-methylaniline and cyanoguanidine (confirmed by LC-QTOF-MS) .

- Oxidative degradation : Produces N-oxides (m/z +16) under H₂O₂ exposure .

- Photodegradation : UV light (254 nm) generates phenyl radical intermediates (EPR-trapped with DMPO) .

Q. What strategies improve the stability of polymeric imidodicarbonimidic diamide derivatives?

- Backbone modification : Polyaminopropyl biguanide (PAPB) derivatives with C3 spacers exhibit enhanced thermal stability (decomposition >200°C vs. 145°C for monomers) .

- Lyophilization : Freeze-drying with trehalose (1:1 w/w) prevents hydrolysis during storage .

Q. How does cross-species variation affect pharmacokinetic profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。